

An In-depth Technical Guide to the Thermodynamic Properties of 2,7-Octanedione

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Compound of Interest

Compound Name: 2,7-Octanedione

Cat. No.: B167701

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **2,7-octanedione**. Due to a lack of extensive experimental data in publicly accessible literature for this specific diketone, this document focuses on the established experimental and computational methodologies for determining such properties. For comparative purposes, thermodynamic data for structurally related compounds are presented. This guide is intended to serve as a foundational resource for researchers, enabling them to apply these techniques to **2,7-octanedione** or similar molecules of interest in their work. Furthermore, a key reaction pathway for **2,7-octanedione** is visualized to provide context for its chemical behavior.

Introduction

2,7-Octanedione (CAS: 1626-09-1) is a diketone with a linear eight-carbon chain, featuring carbonyl groups at the second and seventh positions. This structure allows for a variety of chemical transformations, including intramolecular reactions, making it a molecule of interest in organic synthesis. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, is crucial for predicting its stability, reactivity, and behavior in chemical processes. These parameters are fundamental in process design, safety analysis, and the development of synthetic pathways.

As of the date of this publication, specific experimental thermodynamic data for **2,7-octanedione** are not readily available in common databases like the NIST Chemistry WebBook. Therefore, this guide emphasizes the methodologies that can be employed to determine these essential properties.

Thermodynamic Data

While specific quantitative data for **2,7-octanedione** is not available, the following table outlines the key thermodynamic properties of interest and provides data for n-octane as a structural baseline for comparison. The presence of two ketone functional groups in **2,7-octanedione** would significantly alter these values compared to its parent alkane. For instance, the enthalpy of formation would be more negative due to the presence of the polar carbonyl groups.

Thermodynamic Property	2,7-Octanedione	n-Octane (Gas Phase)	Units
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	Not Available	-208.7[1]	kJ/mol
Standard Molar Entropy (S°_{gas})	Not Available	467.06 \pm 0.92[1]	J/mol·K
Molar Heat Capacity ($C_{p,\text{gas}}$ at 298.15 K)	Not Available	187.8 \pm 0.4[1]	J/mol·K
Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Not Available	Calculable	kJ/mol

Note: Gibbs free energy of formation can be calculated from the enthalpy of formation and standard entropy using the equation: $\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$.

For the isomers, 2,4-octanedione and 2,5-octanedione, some calculated and experimental data are available. For example, the gas-phase enthalpy of formation for 2,4-octanedione has been reported by NIST, and calculated values for 2,5-octanedione are also available[2][3]. These highlight the kind of data that could be determined for **2,7-octanedione**.

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail the standard experimental procedures for measuring the key thermodynamic properties of an organic liquid like **2,7-octanedione**.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is typically determined indirectly from the enthalpy of combustion ($\Delta_c H^\circ$). Bomb calorimetry is the primary technique used for this measurement.

Objective: To measure the heat released during the complete combustion of a known mass of the substance at constant volume.

Methodology:

- **Sample Preparation:** A precise mass (typically 0.5-1.0 g) of liquid **2,7-octanedione** is encapsulated in a sample holder with a known low heat of combustion. A fuse wire of known material and mass is placed in contact with the sample.
- **Bomb Assembly:** The sample holder is placed inside a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculation:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid^{[4][5][6][7][8]}. The heat released by the combustion of **2,7-octanedione** is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse

wire. The standard enthalpy of combustion at constant pressure ($\Delta_c H^\circ$) is then calculated from the heat of combustion at constant volume ($\Delta_c U^\circ$). Finally, the standard enthalpy of formation is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Heat Capacity and Enthalpy of Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring heat capacity as a function of temperature and the enthalpy of phase transitions (e.g., melting, boiling).

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **2,7-octanedione** (typically 3-10 mg) is placed in a small, hermetically sealed pan^[9]. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to scan a specific temperature range at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen)^{[10][11]}.
- **Data Acquisition:** The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. This data is plotted as a thermogram (heat flow vs. temperature).
- **Calculation of Heat Capacity:** The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.
- **Calculation of Transition Enthalpies:** Endothermic or exothermic events, such as melting or decomposition, appear as peaks on the thermogram. The area under a peak is directly proportional to the enthalpy change of the transition, which can be calculated by integrating the peak^{[10][12]}.

Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) can be determined by measuring the vapor pressure of the liquid as a function of temperature.

Objective: To determine the relationship between the vapor pressure of **2,7-octanedione** and temperature.

Methodology:

- **Static or Dynamic Measurement:** The vapor pressure can be measured using either a static method (e.g., using a manometer in a closed, evacuated system) or a dynamic method (e.g., determining the boiling point at various controlled pressures)[13][14][15].
- **Temperature Control:** The sample is placed in a temperature-controlled bath, and the system is allowed to reach equilibrium at various temperatures.
- **Pressure Measurement:** At each temperature, the corresponding vapor pressure is accurately measured.
- **Calculation:** The enthalpy of vaporization is determined from the Clausius-Clapeyron equation, which relates vapor pressure and temperature. A plot of the natural logarithm of vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) yields a straight line with a slope equal to $-\Delta_{\text{vap}}H/R$, where R is the ideal gas constant.

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules like **2,7-octanedione**[16][17]. High-level ab initio and density functional theory (DFT) methods can provide accurate estimates.

Commonly used methods include:

- **Gaussian-n (G-n) theories** (e.g., G3, G4): These are composite methods that approximate high-level calculations by combining results from several lower-level calculations. They are

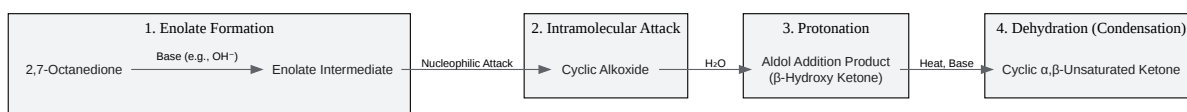
known for providing thermochemical data with high accuracy (often within 1 kcal/mol)[18].

- Complete Basis Set (CBS) methods (e.g., CBS-QB3): Similar to G-n theories, these are composite methods that extrapolate to the complete basis set limit to achieve high accuracy.
- Density Functional Theory (DFT): Methods like B3LYP with large basis sets can provide a good balance of accuracy and computational cost for larger molecules.

These computational methods calculate the total electronic energy of the molecule, from which the enthalpy of formation can be derived using appropriate isodesmic or atomization reactions. Vibrational frequency calculations are used to determine the zero-point vibrational energy (ZPVE), thermal corrections, and the standard entropy.

Visualization of a Key Reaction: Intramolecular Aldol Condensation

2,7-Octanedione is a precursor for the formation of cyclic compounds through intramolecular reactions. A notable example is the base-catalyzed intramolecular aldol condensation, which can lead to the formation of a six-membered ring.



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